2,6-Dibromo-4-(prop-1-en-2-yl)phenol
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Overview
Description
2,6-Dibromo-4-(prop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H8Br2O This compound is characterized by the presence of two bromine atoms and a prop-1-en-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol typically involves the bromination of 4-(prop-1-en-2-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less brominated phenols or completely debrominated phenols.
Substitution: Formation of phenolic compounds with different substituents replacing the bromine atoms.
Scientific Research Applications
2,6-Dibromo-4-(prop-1-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Isopropenylphenol: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methylphenol: Similar bromination pattern but with a methyl group instead of a prop-1-en-2-yl group.
2,4-Dibromo-6-(bromomethyl)phenol: Contains additional bromine atoms and a bromomethyl group.
Uniqueness
2,6-Dibromo-4-(prop-1-en-2-yl)phenol is unique due to the presence of both bromine atoms and a prop-1-en-2-yl group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
167782-30-1 |
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Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
2,6-dibromo-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4,12H,1H2,2H3 |
InChI Key |
ZILIYVDICJLNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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